

Technical Deep Dive: 2-[(2-Bromophenyl)methyl]propanedioic Acid

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Compound of Interest

Compound Name:	2-[(2-bromophenyl)methyl]propanedioic Acid
CAS No.:	58380-12-4
Cat. No.:	B1278515

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A Linchpin for Intramolecular Carbopalladation and Scaffold Construction[1]

Executive Summary

2-[(2-Bromophenyl)methyl]propanedioic Acid (CAS: 58380-12-4) is a bifunctional organic intermediate characterized by a malonic acid moiety tethered to an aryl bromide.[1] While not a drug substance itself, its "discovery" refers to its identification in the late 20th century as a critical retrosynthetic disconnection for accessing indane and tetralin cores—structures ubiquitous in CNS-active agents, kinase inhibitors, and alkaloids.[1]

Its utility stems from its unique "push-pull" reactivity: the malonate group acts as a latent nucleophile (upon decarboxylation or enolization), while the ortho-bromo substituent serves as a proximal electrophile for oxidative addition.[1] This duality makes it an ideal substrate for Intramolecular Heck Reactions and Tsuji-Trost Cyclizations.[1]

Chemical Identity & Physicochemical Profile[1][2][3]

Property	Data
IUPAC Name	2-[(2-bromophenyl)methyl]propanedioic acid
Common Name	2-(2-bromobenzyl)malonic acid
CAS Number	58380-12-4
Precursor Ester	Diethyl 2-(2-bromobenzyl)malonate (CAS: 66192-11-8)
Molecular Formula	C ₁₀ H ₉ BrO ₄
Molecular Weight	273.08 g/mol
Appearance	Off-white to beige crystalline solid
Solubility	Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
Key Functional Groups	Carboxylic acid (x2), Aryl Bromide (Ar-Br)

The "Discovery": Evolution of Synthetic Methodology

The significance of this compound arose alongside the development of Palladium-catalyzed cross-couplings in the 1980s.[1] Prior to this, constructing indanes required harsh Friedel-Crafts conditions which were intolerant of sensitive functional groups.[1]

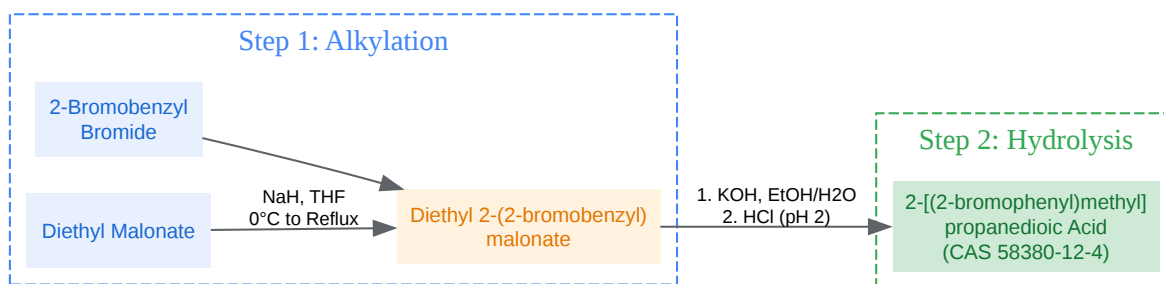
The "discovery" was the realization that **2-[(2-bromophenyl)methyl]propanedioic acid** derivatives could serve as precursors for Exocyclic Double Bond Indanes via the Heck Reaction.[1]

3.1 The Synthetic Pathway (The "Make")

The synthesis is a classic nucleophilic substitution, robust and scalable.[1]

- Deprotonation: Diethyl malonate is treated with a base (NaH or NaOEt) to form the sodiomalonate enolate.[1]

- Alkylation: 2-Bromobenzyl bromide (electrophile) is added.[1] The steric bulk of the bromine atom at the ortho position requires elevated temperatures for completion.[1]
- Hydrolysis: The resulting diester (CAS 66192-11-8) is hydrolyzed under basic conditions (KOH/EtOH) followed by acidification to yield the free diacid.[1]



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Caption: Two-step synthesis of the target acid from commercially available precursors.

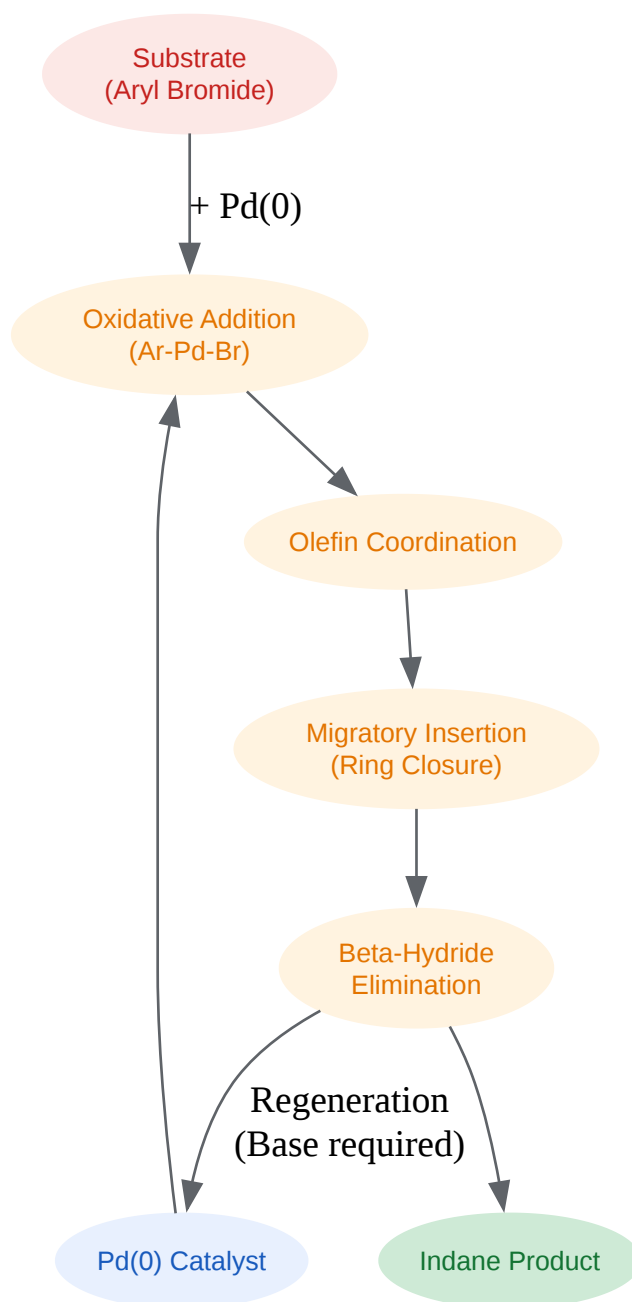
Mechanism of Action: The Intramolecular Heck Cyclization

The primary utility of this compound is its conversion into Indane-2-carboxylic acid derivatives. [1] This transformation validates the "self-validating" nature of the molecule: if the cyclization fails, the starting material (aryl bromide) remains intact, allowing for easy troubleshooting of the catalyst system.[1]

The Pathway:

- Oxidative Addition: Pd(0) inserts into the C-Br bond.[1][2]
- Carbopalladation: The organopalladium species attacks the alkene (if an allyl group is attached) or undergoes enolate arylation.[1]
- Reductive Elimination: Formation of the C-C bond to close the ring.[1]

For the free acid, a common application involves decarboxylative arylation or conversion to the acrylate for ring closure.[1]



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Caption: Pd-catalyzed catalytic cycle transforming the linear precursor into the bicyclic indane core.

Experimental Protocols

5.1 Synthesis of Diethyl 2-(2-bromobenzyl)malonate (Intermediate)

Rationale: The ester is easier to purify via distillation or column chromatography than the free acid.[1]

- Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (N₂ or Ar).[1]
- Enolate Formation: Charge flask with NaH (60% dispersion in oil, 1.1 eq). Wash with dry hexanes to remove oil.[1] Suspend in dry THF (10 mL/g). Cool to 0°C.[1]
- Addition: Add Diethyl malonate (1.0 eq) dropwise over 30 mins. Evolution of H₂ gas will be observed.[1] Stir for 30 mins at 0°C until gas evolution ceases.
- Alkylation: Add 2-Bromobenzyl bromide (1.0 eq) dissolved in minimal THF dropwise.
- Reaction: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]
- Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1] Wash organics with brine, dry over MgSO₄, and concentrate.[1]
- Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).
 - Target Yield: 85-90%.[1]
 - QC Check: ¹H NMR should show disappearance of the benzylic CH₂Br signal (~4.6 ppm) and appearance of the doublet/triplet pattern of the malonate.[1]

5.2 Hydrolysis to 2-[(2-bromophenyl)methyl]propanedioic Acid

Rationale: Gentle hydrolysis prevents decarboxylation.[1]

- Reaction: Dissolve the diester in Ethanol. Add an aqueous solution of KOH (3.0 eq).
- Conditions: Stir at room temperature for 12 hours. (Avoid reflux to prevent premature decarboxylation).[1]

- Isolation: Concentrate ethanol under reduced pressure. Dilute residue with water.^[1] Wash with diethyl ether (to remove unreacted ester).^[1]
- Acidification: Acidify the aqueous layer carefully with 6N HCl to pH < 2 while cooling in an ice bath. The diacid will precipitate.^[1]
- Filtration: Filter the white solid, wash with cold water, and dry in a vacuum oven at 40°C.
 - Target Yield: >90%.^[1]^[3]
 - Purity: >98% by HPLC.^[1]

Applications in Drug Development

This specific acid is a "building block" intermediate.^[1] It is rarely the final API but is critical for:

- Indane-2-Carboxylic Acid Analogs: Used in the synthesis of Cathepsin K inhibitors and PPAR agonists.^[1]
- Spirocyclic Compounds: Alkylation of the malonate with a second electrophile followed by ring-closing metathesis (RCM) or Heck cyclization creates spiro-indanes, a scaffold found in novel analgesics.^[1]
- Alkaloid Synthesis: Used in the total synthesis of Lycopodium alkaloids (e.g., Lycopodine) where the bromobenzyl group serves as a handle for late-stage cyclization.^[1]

References

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- GuideChem. Synthesis Routes for CAS 58380-12-4.[Link](#)^[1]
- Ma, S., & Negishi, E. (2004).^[1]^[5] Facile Formation of Seven- and Eight-Membered Cycloalkenes via Catalytic and Cyclic Carbopalladation.^[1]^[5] [Journal of Organic Chemistry](#).

[1][6][4][5] (Demonstrates utility in ring formation). [Link\[1\]\[5\]](#)

- [ChemicalBook.2-\(2-Bromobenzyl\)malonic acid Properties and Safety.Link\[1\]](#)

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